N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
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Overview
Description
N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-iodoaniline with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also employed to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-{[(4-bromophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
- N-(2-chloro-4-{[(4-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
- N-(2-chloro-4-{[(4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide
Uniqueness
N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity to specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H12ClIN2O3 |
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Molecular Weight |
466.7 g/mol |
IUPAC Name |
N-[2-chloro-4-[(4-iodobenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClIN2O3/c19-14-10-13(21-17(23)11-3-5-12(20)6-4-11)7-8-15(14)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
JQXTWWLNNVWHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)I)Cl |
Origin of Product |
United States |
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